Undecylenate, or undecylenic acid, is an unsaturated fatty acid with a terminal double bond that is derived from castor oil. Undecylenic acid is also found naturally in the human sweat. It is used as a precursor in the manufacture of aromatic chemicals, polymers or modified silicones. Undecylenic acid was first isolated from the products of distillation of castor oil in 1877 via pyrolysis of ricinoleic acid, and has been polymerized for vinyl production. It it suggested that many organic fatty acids exert fungicidal or fungistatic actions. Undecylenic acid also possesses antifungal properties, but is never used on its own for antifungal purposes. Salts of undecylenate are found in topical over-the-counter or mixture products as antifungal agents. Zinc undecylenate is an example of a topical antifungal agent that treats skin infections such as athlete’s foot and relieves itching, burning, and irritation associated with the skin condition. Due to its bifunctional properties, undecylenate is also used as a linking molecule to conjugate other biomolecules such as proteins. It serves as an acid moiety for anabolic steroid boldenone.
Undecylenic acid is a natural product found in Streptomyces and Salvia fruticosa with data available.
Undecylenic Acid is a natural or synthetic fungistatic fatty acid, antifungal Undecylenic Acid is used topically as a zinc salt in various creams against fungal infections, eczemas, ringworm, and other cutaneous conditions. The zinc provides an astringent action, reducing rawness and irritation.
Undecylenic acid is found in black elderberry. Undecylenic acid is a flavouring ingredient.
See also: Triclosan (active moiety of); Zinc Undecylenate (has salt form); Calcium Undecylenate (has salt form) ... View More ...
Undecylenic acid
CAS No.: 1333-28-4
Cat. No.: VC20952800
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333-28-4 |
|---|---|
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | undec-10-enoic acid |
| Standard InChI | InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13) |
| Standard InChI Key | FRPZMMHWLSIFAZ-UHFFFAOYSA-N |
| SMILES | C=CCCCCCCCCC(=O)O |
| Canonical SMILES | C=CCCCCCCCCC(=O)O |
| Boiling Point | Decomposes at 275°C 137.00 °C. @ 2.00 mm Hg |
| Melting Point | 24.5 °C |
Introduction
Chemical Properties and Structure
Undecylenic acid is classified as a monounsaturated fatty acid (MUFA) with the molecular formula C₁₁H₂₀O₂, specifically CH₂=CH(CH₂)₈COOH. Its structure features a carboxylic acid group at one end and a terminal double bond at the opposite end of a carbon chain .
Key chemical identifiers include:
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CAS Registry Number: 112-38-9
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IUPAC Standard InChIKey: FRPZMMHWLSIFAZ-UHFFFAOYSA-N
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Molecular Weight: 184.28 g/mol
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Synonyms: 10-Undecenoic acid, Hendecenoic acid, Undec-10-enoic acid
The presence of both a carboxylic acid group and a carbon-carbon double bond gives undecylenic acid its characteristic reactivity profile, making it useful as a building block for various chemical syntheses.
Physical Properties
Specifications and Parameters
Undecylenic acid exists as either a colorless to pale yellow liquid or as leafy crystals, depending on temperature, with its physical state changing around its congealing point of 23-24°C .
The following table summarizes the key physical properties of undecylenic acid:
| Parameter | Specification |
|---|---|
| Physical appearance | Colorless to pale yellow liquid or leafy crystals |
| Odor | Variable from oily fruity to sour fatty |
| Purity | 99% minimum by GLC |
| Boiling point | 275-279°C (decomposes) |
| Congealing point | 23°C to 24°C |
| Specific gravity (25/25) | 0.91 average (liquid) |
| Acid value | 296-305 |
| Iodine value | 135-140 |
| Saponification value | 296-305 |
| Flash point | 113°C (235°F) |
| Density | ~0.93 g/cm³ at 25°C |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents |
| These physical properties influence the handling, storage, and application methods of undecylenic acid in various industrial and pharmaceutical processes. |
Applications of Undecylenic Acid
Industrial Applications
Undecylenic acid serves as an important starting material for various industrial chemicals and polymers. One of its most significant industrial applications is in the manufacture of Nylon-11, an engineering polymer valued for its high strength, flexibility, and stability under extreme conditions .
The compound also functions as a platform chemical for synthesizing:
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Macrocyclic musks such as exaltolide
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Surfactants and emulsifiers for cleaning products and detergents
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Various chemical intermediates used in organic synthesis
Its unsaturated structure makes it particularly useful in polymerization reactions for vinyl production and other polymer applications .
Pharmaceutical Applications
The pharmaceutical industry utilizes undecylenic acid primarily for its antifungal properties. Its zinc salt, zinc undecylenate, is a common active ingredient in topical creams, ointments, and powders designed to treat fungal skin infections such as athlete's foot and ringworm .
Recent research has revealed potential new therapeutic applications:
Cosmetic Applications
In the cosmetics and personal care industry, undecylenic acid is incorporated into various formulations due to its beneficial properties:
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Serves as an active ingredient in antifungal preparations for foot and nail care
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Contributes to the stability of cosmetic formulations
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Helps maintain skin health in various skincare products
Its natural origin (derived from castor oil) also makes it appealing for manufacturers seeking plant-based ingredients for their cosmetic formulations.
Food Industry Applications
Undecylenic acid has found applications in the food industry, particularly in food preservation. Its properties make it valuable as:
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A natural preservative that extends the shelf life of food products by inhibiting mold and yeast growth
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A flavor enhancer in specialty food formulations
Food-grade undecylenic acid must meet rigorous purity standards to ensure its safety in consumable products .
Mechanism of Action
Antifungal Properties
The antifungal activity of undecylenic acid has been extensively studied. Research indicates that it works through multiple mechanisms:
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Inhibition of biofilm formation in Candida albicans at concentrations above 3 mM
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Disruption of hyphal growth at concentrations above 4 mM, preventing the morphological transition from yeast to filamentous phase
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Reduction in transcription of hyphal formation-related genes, such as HWP1, leading to poor biofilm formation
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Abolishment of germ tube formation by carrying protons across the plasma membrane, thus altering cytoplasmic pH
Both biofilm and hyphae formation are critical virulence factors for fungal pathogens, making their inhibition a key aspect of undecylenic acid's therapeutic efficacy against fungal infections.
Anticancer Properties
Recent research has identified potential anticancer properties of undecylenic acid. A study examining a novel formulation of undecylenic acid with L-arginine (GS-1) found that it induced apoptotic cancer cell death through several mechanisms:
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Caspase-dependent cell death pathways
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Reduction in mitochondrial membrane potential
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Induction of typical apoptotic cell morphologies
The research confirmed that undecylenic acid was the cytotoxic component in this formulation. This represents one of the first investigations into undecylenic acid's interactions with human cells beyond its antifungal applications .
Derivatives and Their Applications
Undecylenic acid serves as a starting material for various derivatives with applications in the fragrance and flavor industries. The following table summarizes key derivatives and their sensory characteristics:
| Derivative | End Use/Sensory Profile |
|---|---|
| 10-Undecenoic acid | Woody; sweet |
| Methyl undecylenate | Banana; honey; oily; citrus; rose; earthy; soapy; wine-like |
| Undecylenic aldehyde (Aldehyde C11) | Fatty; citrus; waxy; rose; sweet |
| Undecyl alcohol (Alcohol C11) | Grape; lemon; lime; green; sweet |
| Ethyl undecanoate | Coconut |
| These derivatives expand the utility of undecylenic acid beyond its direct applications, providing valuable ingredients for perfumery, cosmetics, and food flavoring. |
Novel Formulations and Research Developments
Recent innovations have addressed one of the primary challenges in utilizing fatty acids for therapeutic purposes: their limited water solubility. A notable development is the GS-1 formulation, which combines undecylenic acid with L-arginine to enhance water solubility .
In this novel formulation, the carboxylic acid head group of undecylenic acid forms hydrogen bonds with the amine group of L-arginine. This arrangement allows the non-polar lipid tails to pack together, leaving the hydrogen-bonded amino acid on the outer surface to interact with water molecules, thereby improving aqueous solubility .
This approach represents a significant advancement as it:
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Circumvents the need for toxic lipophilic solvents typically required for fatty acid delivery
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Avoids chemical modifications that might reduce biological activity
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Provides a platform technology potentially applicable to other therapeutic fatty acids The development of such novel formulations expands the potential therapeutic applications of undecylenic acid and similar compounds by overcoming traditional limitations in their delivery and bioavailability.
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